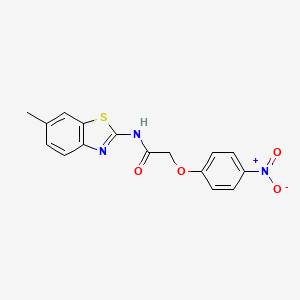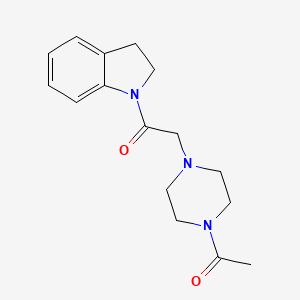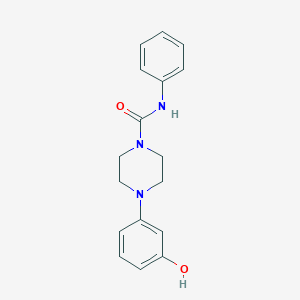![molecular formula C17H15NO2 B7604142 [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone](/img/structure/B7604142.png)
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone typically involves the formation of the azetidine ring followed by its functionalization. . This reaction is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with the approach.
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone involves its interaction with molecular targets through its azetidine ring. The ring strain and embedded nitrogen atom make it a reactive scaffold that can participate in various biochemical pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring, aziridines are also highly strained and reactive.
Pyrrolidines: These compounds have a five-membered ring and are less strained compared to azetidines, resulting in different reactivity profiles.
Uniqueness
[4-(Azetidine-1-carbonyl)phenyl]-phenylmethanone is unique due to its four-membered azetidine ring, which provides a balance between stability and reactivity. This makes it an attractive candidate for various synthetic and medicinal applications, distinguishing it from other similar compounds like aziridines and pyrrolidines .
Properties
IUPAC Name |
[4-(azetidine-1-carbonyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16(13-5-2-1-3-6-13)14-7-9-15(10-8-14)17(20)18-11-4-12-18/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILWTYPZHSRRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-chlorophenoxy)ethylsulfanyl]-N-methylacetamide](/img/structure/B7604070.png)
![2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7604076.png)
![N-[(2-fluorophenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7604082.png)

![5-[[4-(Furan-2-ylmethyl)-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7604090.png)
![N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7604102.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-phenylpentanoate](/img/structure/B7604116.png)

![N-[2-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethoxy]phenyl]acetamide](/img/structure/B7604132.png)
![N-(2,5-dimethylphenyl)-2-phenyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]acetamide](/img/structure/B7604151.png)
![2-[1-(3-Methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B7604153.png)

![1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7604163.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]-3-thiophen-2-ylpropan-1-one](/img/structure/B7604170.png)
